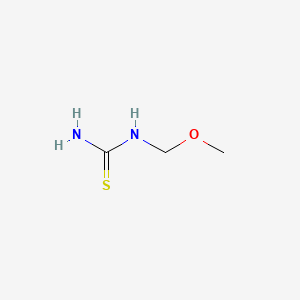
Thiourea, (methoxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, (methoxymethyl)- is an organosulfur compound characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms and a methoxymethyl group. This compound is structurally similar to thiourea, with the addition of a methoxymethyl substituent, which can significantly alter its chemical properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thiourea, (methoxymethyl)- can be synthesized through various methods. One common approach involves the reaction of methoxymethylamine with thiophosgene or its less toxic substitutes . Another method includes the reaction of methoxymethylamine with isothiocyanates . These reactions typically require controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yields and purity.
Industrial Production Methods: Industrial production of thiourea derivatives often involves large-scale reactions using readily available starting materials. For example, the reaction of methoxymethylamine with carbon disulfide in the presence of a catalyst can produce thiourea, (methoxymethyl)- efficiently . This method is favored for its scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: Thiourea, (methoxymethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert thiourea derivatives into corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
Thiourea, (methoxymethyl)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of thiourea, (methoxymethyl)- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress.
Enzyme Inhibition: Thiourea derivatives can inhibit enzymes such as peroxidases, affecting metabolic pathways.
Antimicrobial Action: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Thiourea: Structurally similar but lacks the methoxymethyl group.
Urea: Contains a carbonyl group (C=O) instead of a thiocarbonyl group (C=S).
Selenourea: Similar structure with selenium replacing sulfur.
Uniqueness: Thiourea, (methoxymethyl)- is unique due to the presence of the methoxymethyl group, which enhances its reactivity and broadens its range of applications compared to other thiourea derivatives .
Eigenschaften
CAS-Nummer |
51604-43-4 |
|---|---|
Molekularformel |
C3H8N2OS |
Molekulargewicht |
120.18 g/mol |
IUPAC-Name |
methoxymethylthiourea |
InChI |
InChI=1S/C3H8N2OS/c1-6-2-5-3(4)7/h2H2,1H3,(H3,4,5,7) |
InChI-Schlüssel |
VHHBCZRHMHRNTP-UHFFFAOYSA-N |
Kanonische SMILES |
COCNC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 2,2'-[(2-methyl-1,5-pentanediyl)bis(nitrilomethylidyne)]bis-](/img/structure/B13804721.png)
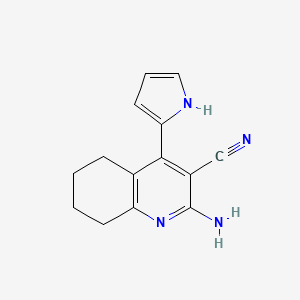
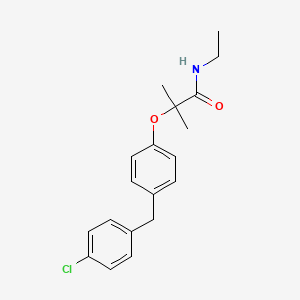
![2-[(2E)-2-hydroxyiminopropyl]phenol](/img/structure/B13804729.png)
![4,7-Methanocycloprop[b]isoxazolo[4,5-e]azepine(9CI)](/img/structure/B13804739.png)
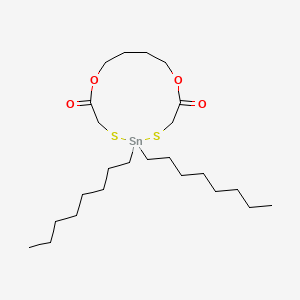
![2-(2-Hydroxyphenyl)-4-phenyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13804761.png)
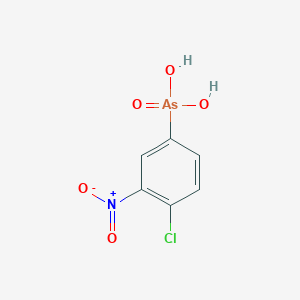

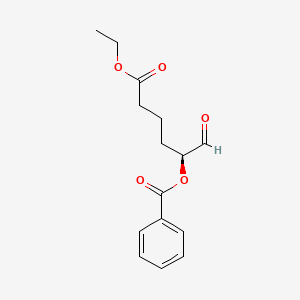
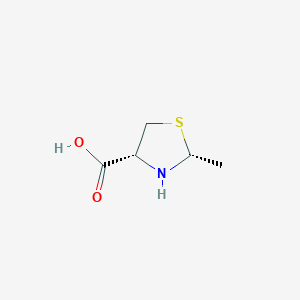
![(1S,2R,4S,8R,9S,11S,12R,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13804799.png)
![Azepino[4,5-b]indole-5-carboxylic acid, 9-amino-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13804807.png)

